molecular formula C14H18N2O2S B11428812 N-(sec-butyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

N-(sec-butyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

Cat. No.: B11428812
M. Wt: 278.37 g/mol
InChI Key: UXSXEJXPUOLAGB-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, which is fused with a propanamide moiety, and a butan-2-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(BUTAN-2-YL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Propanamide Moiety: The propanamide group can be introduced by reacting the benzothiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Introduction of Butan-2-yl Group: The final step involves the alkylation of the nitrogen atom with butan-2-yl bromide in the presence of a suitable base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(BUTAN-2-YL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

  • N-(BUTAN-2-YL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE
  • N-(BUTAN-2-YL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)BUTANAMIDE

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the carbon chain attached to the propanamide moiety.
  • Biological Activity: These structural variations can lead to differences in biological activity, with each compound potentially exhibiting unique pharmacological properties.
  • Uniqueness: N-(BUTAN-2-YL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological effects.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

N-butan-2-yl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C14H18N2O2S/c1-3-10(2)15-13(17)8-9-16-11-6-4-5-7-12(11)19-14(16)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,17)

InChI Key

UXSXEJXPUOLAGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CCN1C2=CC=CC=C2SC1=O

Origin of Product

United States

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